Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate)
Overview
Description
Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) is a coordination complex with the chemical formula C30H24F12N6P2Ru. It is known for its vibrant orange-red color and is widely used in various scientific fields due to its unique photophysical and electrochemical properties. This compound is particularly significant in the development of light-emitting devices and as a catalyst in photoredox reactions .
Mechanism of Action
Target of Action
Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate), also known as TRIS(2,2’-BIPYRIDINE)RUTHENIUM(II) HEXAFLUOROPHOSPHATE, is primarily used as an active layer in electrochemical devices . Its primary target is the electron transport chain within these devices, where it plays a crucial role in facilitating electron transfer.
Mode of Action
This compound acts as a photocatalyst, absorbing light and using this energy to drive chemical reactions . Upon light absorption, the ruthenium center is excited to a higher energy state, which can then participate in electron transfer reactions. This process is crucial for the functioning of electrochemical devices.
Result of Action
The primary result of the action of Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) is the generation of an electrical current. It facilitates the formation of highly efficient and low voltage devices . It shows an external quantum efficiency of 0.35 and 400 cd/m^2 at 3V .
Action Environment
The action of this compound can be influenced by environmental factors such as light intensity and wavelength, temperature, and the presence of other chemicals in the device. For instance, its photocatalytic activity is activated at a wavelength of 425 nm . Furthermore, its stability and reactivity can be affected by the pH and temperature of the environment.
Biochemical Analysis
Biochemical Properties
The most efficient ECL reaction to date involves Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) with tripropylamine (TPrA) as the co-reactant . This reaction is used in the detection and quantification of ECL in a microfluidic system with a paramagnetic microbead solid support . The complex consisting of the analyte, the capture probe, the detector probe, and the magnetic bead is brought into contact with the electrode using a magnetic field . The Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) reacts with TPrA in solution to generate the ECL signal .
Cellular Effects
The cellular effects of Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) are primarily observed through its role in ECL reactions. The ECL signal generated by the reaction of Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) with TPrA can be used to detect and quantify various biomolecules, providing valuable information about cellular processes .
Molecular Mechanism
The molecular mechanism of Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) involves its reaction with TPrA to generate an ECL signal . This reaction is highly efficient and forms the basis of many bioanalytical applications .
Temporal Effects in Laboratory Settings
The temporal effects of Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) in laboratory settings are largely related to its role in ECL reactions. The ECL signal generated by the reaction of Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) with TPrA can be detected and quantified over time, providing valuable temporal information about the biochemical reactions it is involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine in the presence of a reducing agent such as zinc or sodium borohydride. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The resulting complex is then treated with hexafluorophosphoric acid to yield the bis(hexafluorophosphate) salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where it acts as a catalyst in photoredox processes.
Substitution: The bipyridine ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in photoredox catalysis, the compound can facilitate the formation of various organic molecules through radical intermediates .
Scientific Research Applications
Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a photoredox catalyst in organic synthesis, enabling the formation of complex molecules under mild conditions.
Biology: The compound is employed in bioimaging and as a probe for studying cellular processes due to its luminescent properties.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Comparison with Similar Compounds
- Tris(2,2’-bipyridyl)dichlororuthenium(II) hexahydrate
- Tris(2,2’-bipyridyl)ruthenium(II) chloride
- Tris(2,2’-bipyridyl)ruthenium(II) perchlorate
Comparison: Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) is unique due to its high photostability and efficiency as a photoredox catalyst. Compared to its chloride and perchlorate counterparts, the hexafluorophosphate salt offers better solubility and stability in various solvents, making it more versatile for different applications .
Biological Activity
Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate), commonly referred to as Ru(bpy)₃(PF₆)₂, is a ruthenium complex that has gained significant attention in the field of bioinorganic chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its cytotoxicity, potential applications in photodynamic therapy (PDT), and interactions with biomolecules.
Structure and Properties
The molecular formula of Ru(bpy)₃(PF₆)₂ is C₃₀H₂₄F₁₂N₆P₂Ru, with a molecular weight of approximately 859.55 g/mol. The complex consists of a central ruthenium ion coordinated to three 2,2'-bipyridine ligands and two hexafluorophosphate counterions. Its structure allows for unique electronic properties that facilitate various biological interactions.
1. Cytotoxicity and Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of Ru(bpy)₃(PF₆)₂ against various cancer cell lines. For instance:
- Cytotoxic Studies : Research indicates that Ru(bpy)₃(PF₆)₂ exhibits significant cytotoxicity against L6 cells, with IC₅₀ values in the low micromolar range. The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, which contributes to cell death through oxidative stress pathways .
- Antiproliferative Effects : In vitro studies have shown that this compound can inhibit cell proliferation in breast cancer (MCF-7) and glioblastoma (U-118MG) cell lines. The binding affinity to bovine serum albumin (BSA) suggests potential for effective drug delivery .
2. Photodynamic Therapy (PDT)
Ru(bpy)₃(PF₆)₂ is being investigated as a photosensitizer in PDT due to its ability to generate singlet oxygen when irradiated with light:
- Mechanism of Action : Upon excitation, the complex can transfer energy to molecular oxygen, producing singlet oxygen that effectively targets and destroys malignant cells .
- Case Studies : A study highlighted its application in eradicating Pseudomonas aeruginosa, showcasing its potential in antimicrobial PDT applications .
1. DNA Binding
The interaction of Ru(bpy)₃(PF₆)₂ with DNA has been extensively studied:
- Binding Affinity : The complex demonstrates strong binding to DNA, which can lead to structural alterations and potential inhibition of replication processes .
- Mechanistic Insights : Spectroscopic studies have revealed that the binding involves intercalation between base pairs, contributing to its anticancer properties .
2. Radical Scavenging Activity
The radical scavenging capabilities of Ru(bpy)₃(PF₆)₂ have been explored:
- Reactive Oxygen Species Generation : The complex not only generates ROS but also exhibits radical scavenging activity, which can be beneficial in reducing oxidative stress in biological systems .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of Ru(bpy)₃(PF₆)₂:
Properties
IUPAC Name |
2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.2F6P.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h3*1-8H;;;/q;;;2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDYQWXVZLHTKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24F12N6P2Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60804-74-2 | |
Record name | Tris(2,2'-bipyridine)ruthenium(II) Bis(hexafluorophosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.